4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Brand Name: Vulcanchem
CAS No.: 889126-37-8
VCID: VC8309203
InChI: InChI=1S/C8H11N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h5-7H,1-4H2
SMILES: C1CC(=O)CCC1N2C=NN=C2
Molecular Formula: C8H11N3O
Molecular Weight: 165.19

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

CAS No.: 889126-37-8

Cat. No.: VC8309203

Molecular Formula: C8H11N3O

Molecular Weight: 165.19

* For research use only. Not for human or veterinary use.

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one - 889126-37-8

Specification

CAS No. 889126-37-8
Molecular Formula C8H11N3O
Molecular Weight 165.19
IUPAC Name 4-(1,2,4-triazol-4-yl)cyclohexan-1-one
Standard InChI InChI=1S/C8H11N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h5-7H,1-4H2
Standard InChI Key LZDFBGOYELGYHS-UHFFFAOYSA-N
SMILES C1CC(=O)CCC1N2C=NN=C2
Canonical SMILES C1CC(=O)CCC1N2C=NN=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one features a cyclohexanone ring substituted at the 4-position with a 1,2,4-triazole group. The triazole ring, a five-membered aromatic system containing three nitrogen atoms, contributes to the compound’s electronic and steric properties, influencing its reactivity and biological interactions . The IUPAC name, 4-(1,2,4-triazol-4-yl)cyclohexan-1-one, reflects this substitution pattern, while its SMILES notation (C1CC(=O)CCC1N2C=NN=C2\text{C1CC(=O)CCC1N2C=NN=C2}) provides a detailed representation of its connectivity .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number889126-37-8
Molecular FormulaC8H11N3O\text{C}_8\text{H}_{11}\text{N}_3\text{O}
Molecular Weight165.19 g/mol
InChI KeyLZDFBGOYELGYHS-UHFFFAOYSA-N
PubChem CID68879711

Synthesis and Structural Elucidation

Synthetic Pathways

While detailed synthetic protocols for 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one remain sparse in publicly available literature, analogous methods for 1,2,4-triazole derivatives provide insight into plausible routes. A common strategy involves cyclocondensation reactions between carboxamide precursors and thiourea derivatives, often mediated by dehydrosulfurizing agents such as mercury oxide (HgO) . For instance, NN-(2,2,2-trichloro-1-hydroxyethyl)carboxamides have been cyclized with mercaptotriazole-thiourea intermediates in boiling glacial acetic acid to yield triazolo-thiadiazole hybrids . Adapting such methodologies, the target compound could theoretically arise from the reaction of cyclohexanone-containing precursors with triazole-forming reagents under controlled conditions.

Industrial and Materials Science Applications

Coordination Chemistry and Luminescence

Triazole derivatives serve as ligands in coordination complexes with metals such as terbium, copper, and cadmium. These complexes exhibit luminescent properties, making them candidates for optoelectronic devices and sensors . The cyclohexanone group in 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one could modulate ligand-metal interactions, potentially yielding novel materials with tailored emission spectra.

Agricultural Chemistry

In agriculture, 1,2,4-triazoles are employed as fungicides and plant growth regulators. The compound’s antifungal activity, inferred from structural analogs, positions it as a candidate for crop protection agents .

Research Gaps and Future Directions

Synthetic Optimization

Current yields for triazole derivatives range from 42% to 62% , highlighting the need for greener, higher-yield protocols. Catalytic methods replacing HgO—a toxic reagent—could improve the sustainability of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one synthesis.

Expanded Biological Screening

Comprehensive assays against viral targets (e.g., HIV, herpesviruses) and cancer cell lines are warranted, given the antiviral and cytotoxic activities of related triazoles .

Computational Modeling

Density functional theory (DFT) studies could elucidate the compound’s electronic structure, guiding the design of derivatives with enhanced bioactivity.

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